3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide
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Overview
Description
3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide is an organic compound that features a bromophenyl group and a fluorobenzyl group attached to an acrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, phenylacrylamide, undergoes bromination to introduce the bromine atom at the meta position of the phenyl ring.
Fluorobenzylation: The brominated intermediate is then reacted with 4-fluorobenzyl chloride in the presence of a base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The double bond in the acrylamide moiety can participate in addition reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the acrylamide moiety.
Scientific Research Applications
3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide involves its interaction with specific molecular targets. The bromophenyl and fluorobenzyl groups can interact with various enzymes and receptors, potentially modulating their activity. The acrylamide moiety may also participate in covalent bonding with target proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
3-(3-bromophenyl)-N-benzylacrylamide: Lacks the fluorine atom, which may result in different chemical and biological properties.
3-(4-fluorophenyl)-N-(4-fluorobenzyl)acrylamide: Contains an additional fluorine atom, potentially altering its reactivity and interactions.
3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide: Substitutes chlorine for bromine, which can affect its chemical behavior.
Uniqueness
3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and interactions with biological targets. This combination of substituents may provide distinct advantages in specific applications, such as increased binding affinity or altered metabolic stability.
Properties
IUPAC Name |
(E)-3-(3-bromophenyl)-N-[(4-fluorophenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFNO/c17-14-3-1-2-12(10-14)6-9-16(20)19-11-13-4-7-15(18)8-5-13/h1-10H,11H2,(H,19,20)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRATSSZBOAODW-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/C(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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